molecular formula C19H12Cl4N2OS B2453480 2-((2,4-Dichlorophenyl)sulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 478031-13-9

2-((2,4-Dichlorophenyl)sulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime

Cat. No.: B2453480
CAS No.: 478031-13-9
M. Wt: 458.18
InChI Key: PCCBKVHBWYZIRS-KIBLKLHPSA-N
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Description

2-((2,4-Dichlorophenyl)sulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime is a complex organic compound with the molecular formula C12H7Cl2NOS. It is primarily used in biochemical research, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Dichlorophenyl)sulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime involves multiple steps. The initial step typically includes the formation of 2-((2,4-Dichlorophenyl)sulfanyl)nicotinaldehyde through a reaction between 2,4-dichlorothiophenol and nicotinaldehyde under controlled conditions. This intermediate is then reacted with 2,4-dichlorobenzyl hydroxylamine to form the final oxime product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its specialized use in research rather than large-scale industrial applications. the synthesis generally follows the same principles as laboratory methods, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((2,4-Dichlorophenyl)sulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((2,4-Dichlorophenyl)sulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime is utilized in several scientific research areas:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications, particularly in targeting specific enzymes or proteins.

    Industry: Limited industrial applications, primarily focused on research and development.

Mechanism of Action

The mechanism of action for 2-((2,4-Dichlorophenyl)sulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-((2,4-Dichlorophenyl)sulfanyl)nicotinaldehyde: Shares the same core structure but lacks the oxime group.

    2,4-Dichlorobenzyl hydroxylamine: A precursor in the synthesis of the target compound.

    2,4-Dichlorothiophenol: Another precursor used in the initial synthesis step.

Uniqueness

2-((2,4-Dichlorophenyl)sulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfanyl and oxime groups allows for diverse interactions with molecular targets, making it a valuable tool in biochemical research .

Properties

IUPAC Name

(E)-N-[(2,4-dichlorophenyl)methoxy]-1-[2-(2,4-dichlorophenyl)sulfanylpyridin-3-yl]methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl4N2OS/c20-14-4-3-13(16(22)8-14)11-26-25-10-12-2-1-7-24-19(12)27-18-6-5-15(21)9-17(18)23/h1-10H,11H2/b25-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCBKVHBWYZIRS-KIBLKLHPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SC2=C(C=C(C=C2)Cl)Cl)C=NOCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(N=C1)SC2=C(C=C(C=C2)Cl)Cl)/C=N/OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl4N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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